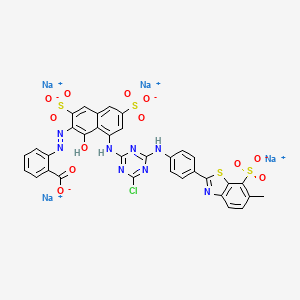
2-8-4-Chloro-6-4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenylamino-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-bis ulphonato-2-naphthylazobenzoate (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-8-4-Chloro-6-4-(6-methyl-7-sulphonatobenzothiazol-2-yl)phenylamino-1,3,5-triazin-2-ylamino-1-hydroxy-3,6-bis ulphonato-2-naphthylazobenzoate (sodium salt) is a complex organic compound. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industry. The compound’s structure includes multiple aromatic rings, sulfonic acid groups, and azo linkages, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Diazotization: This step involves the conversion of aromatic amines into diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo linkage.
Sulfonation: Introduction of sulfonic acid groups into the aromatic rings to enhance solubility and stability.
Chlorination: Incorporation of chlorine atoms into the structure to achieve the desired chemical properties.
Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong conditions, leading to the formation of quinones and other oxidized products.
Reduction: The azo linkages can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Wirkmechanismus
The compound exerts its effects primarily through its ability to interact with various molecular targets. The sulfonic acid groups enhance its solubility, allowing it to penetrate biological membranes. The azo linkages can undergo reduction in biological systems, leading to the release of aromatic amines, which can interact with cellular components. The chlorine atoms and aromatic rings contribute to its stability and reactivity, making it effective in various applications.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, this compound stands out due to its unique combination of functional groups. Similar compounds include:
Benzoic acid, 4-chloro-: Lacks the azo linkage and sulfonic acid groups, making it less soluble and less reactive in certain applications.
Benzoic acid, 2-chloro-: Similar in structure but lacks the complex azo and sulfonic acid functionalities, limiting its use in dye applications.
Benzoic acid, 2-chloro-, methyl ester: Contains a methyl ester group instead of the sodium salt, affecting its solubility and reactivity.
This compound’s unique structure allows for a wide range of applications, making it a valuable chemical in various fields.
Eigenschaften
CAS-Nummer |
70209-93-7 |
|---|---|
Molekularformel |
C34H19ClN8Na4O12S4 |
Molekulargewicht |
987.2 g/mol |
IUPAC-Name |
tetrasodium;2-[[8-[[4-chloro-6-[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)anilino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]benzoate |
InChI |
InChI=1S/C34H23ClN8O12S4.4Na/c1-15-6-11-22-28(29(15)59(53,54)55)56-30(37-22)16-7-9-18(10-8-16)36-33-39-32(35)40-34(41-33)38-23-14-19(57(47,48)49)12-17-13-24(58(50,51)52)26(27(44)25(17)23)43-42-21-5-3-2-4-20(21)31(45)46;;;;/h2-14,44H,1H3,(H,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,36,38,39,40,41);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
HMGBQRTWANMSHV-UHFFFAOYSA-J |
SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC4=NC(=NC(=N4)Cl)NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C(=C6O)N=NC7=CC=CC=C7C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC4=NC(=NC(=N4)Cl)NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C(=C6O)N=NC7=CC=CC=C7C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
70209-93-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















